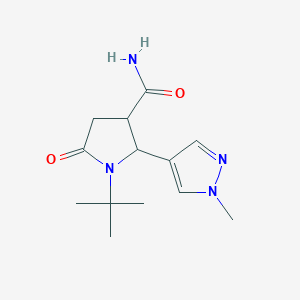

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Description

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine derivative featuring a tert-butyl group at the 1-position, a 1-methylpyrazole substituent at the 2-position, and a carboxamide moiety at the 3-position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 256.06 g/mol and CAS number 1807884-98-5 . The compound is commercially available at 95% purity and serves as a versatile building block in medicinal chemistry, particularly for kinase inhibitor development due to its rigid pyrrolidine scaffold and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)17-10(18)5-9(12(14)19)11(17)8-6-15-16(4)7-8/h6-7,9,11H,5H2,1-4H3,(H2,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCWFSYOXCHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the formation of enaminones through the reaction between DMF-DMA and a ketide intermediate under reflux conditions. The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate as a base and a mixture of ethyl acetate and water . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandin E2 by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This inhibition is achieved through binding to the active sites of these enzymes, thereby preventing their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|---|

| 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | C₁₃H₂₀N₄O₂ | 256.06 | 1807884-98-5 | 95% | tert-butyl (1-position), pyrazole (2-position) |

| (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | C₁₀H₁₄N₄O₂ | 224.25 | 1820569-87-6 | N/A | Methyl (1-position), stereospecific (2R,3R) |

| N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide | C₁₁H₁₅N₃O₂ | 221.26 | N/A | 95% | Pyrazine ring, acetyl group |

| 2-Bromo-6-fluoro-N-methylbenzamide | C₈H₇BrFNO | 232.05 | EN 300-1694058 | 95% | Halogenated benzene, methylamide |

Key Observations:

Substituent Effects :

- The tert-butyl group in the target compound increases steric bulk compared to the methyl substituent in its stereospecific analog (CAS 1820569-87-6) . This difference impacts solubility (tert-butyl reduces aqueous solubility) and metabolic stability (tert-butyl may resist oxidative degradation) .

- The pyrazole ring in the target compound provides a planar aromatic system for π-π interactions, contrasting with the pyrazine in N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, which introduces additional hydrogen-bonding sites .

Stereochemical Considerations :

- The (2R,3R)-configured methyl analog (CAS 1820569-87-6) demonstrates how stereochemistry influences target binding. For example, the rigid pyrrolidine scaffold may favor interactions with chiral enzyme pockets, whereas the racemic tert-butyl variant (CAS 1807884-98-5) could exhibit mixed activity .

Halogenation Effects :

- 2-Bromo-6-fluoro-N-methylbenzamide (EN 300-1694058) incorporates halogens that enhance lipophilicity (logP ~2.1) and membrane permeability compared to the target compound (estimated logP ~1.5) .

Biological Activity

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 1479954-34-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is . The structure features a pyrrolidine ring substituted with a tert-butyl group and a pyrazole moiety, which are known to influence biological activity significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. For instance, derivatives of pyrazole have demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values for related compounds have been reported in the range of 0.2–10 µM against different human cancer cell lines, indicating promising anticancer activity .

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Cell Proliferation : Many pyrazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, such as VEGFR and CDK9 pathways .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various pyrazole derivatives, including those structurally similar to 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. The results indicated that certain compounds exhibited IC50 values as low as 3.0 μM against A549 lung cancer cells, demonstrating significant growth inhibition .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking simulations indicated strong interactions with the active sites of CDK9 and VEGFR, suggesting that these compounds could serve as lead candidates for drug development in oncology .

Comparative Analysis Table

| Compound Name | IC50 (µM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-carboxamide | 3.0 | A549 | Apoptosis induction |

| Benzamide derivative | 5.85 | MCF7 | Cell cycle arrest |

| N-(4-(pyridin-4-yl)pyrimidin-2-yl) hydrazine derivative | 1.68 | Various | CDK9 inhibition |

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity assessments are crucial for determining the therapeutic window and guiding further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.